Ac-Glu(OtBu)-OH

Descripción general

Descripción

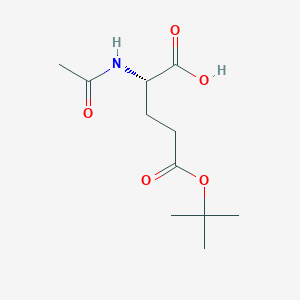

Ac-Glu(OtBu)-OH, also known as N-acetyl-L-glutamic acid tert-butyl ester, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butyl ester group protects the carboxyl group of glutamic acid, preventing unwanted side reactions during peptide bond formation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Glu(OtBu)-OH typically involves the protection of the carboxyl group of glutamic acid with a tert-butyl ester group. This can be achieved through the reaction of glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The acetylation of the amino group is then carried out using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of green chemistry principles, such as the use of less hazardous solvents and reagents, is also being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

Ac-Glu(OtBu)-OH undergoes various chemical reactions, including:

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield glutamic acid.

Acetylation: The amino group can be acetylated to form N-acetyl derivatives.

Deprotection: The tert-butyl ester group can be removed using trifluoroacetic acid (TFA) to yield the free carboxyl group.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Acetylation: Acetic anhydride and pyridine.

Deprotection: Trifluoroacetic acid (TFA).

Major Products Formed

Hydrolysis: Glutamic acid.

Acetylation: N-acetyl derivatives.

Deprotection: Free carboxyl group of glutamic acid.

Aplicaciones Científicas De Investigación

Ac-Glu(OtBu)-OH has a wide range of applications in scientific research, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Utilized in the development of peptide-based drugs.

Bioconjugation: Employed in the conjugation of peptides to other biomolecules for therapeutic and diagnostic purposes.

Cosmetics: Incorporated into cosmetic formulations for its potential anti-aging and skin health benefits

Mecanismo De Acción

The mechanism of action of Ac-Glu(OtBu)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The tert-butyl ester group protects the carboxyl group, allowing for selective reactions at the amino group. Upon deprotection, the free carboxyl group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Glu(OtBu)-OH: Another protected glutamic acid derivative used in peptide synthesis.

Boc-Glu(OtBu)-OH: Similar to Ac-Glu(OtBu)-OH but with a different protecting group for the amino group.

Z-Glu(OtBu)-OH: Uses a benzyloxycarbonyl (Z) protecting group for the amino group

Uniqueness

This compound is unique due to its specific combination of protecting groups, which provide stability and ease of handling during peptide synthesis. The acetyl group offers a different reactivity profile compared to other protecting groups, making it suitable for specific synthetic applications.

Actividad Biológica

Ac-Glu(OtBu)-OH, or Acetyl-Glutamic Acid with a tert-butyl ester, is a compound that has garnered attention in biochemical research due to its potential applications in peptide synthesis and biological activity modulation. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

This compound is an amino acid derivative that plays a crucial role in the synthesis of peptides. The tert-butyl ester group enhances the solubility and stability of the glutamic acid residue during peptide synthesis, making it a valuable building block in various biochemical applications.

2. Synthesis and Stability

The synthesis of this compound typically involves the protection of the carboxylic acid group using tert-butyl esterification. This method not only stabilizes the compound but also facilitates its incorporation into peptide chains during solid-phase peptide synthesis (SPPS). Research indicates that the stability of this derivative under hydrolytic conditions is significantly improved compared to its unprotected counterparts .

This compound has been investigated for its role in modulating biological pathways, particularly in relation to peptide hormones and neurotransmitters. The acetylation of glutamic acid can influence receptor binding and activity, which is critical for peptides involved in metabolic regulation and neuronal signaling.

3.2 Case Studies

- Peptide Synthesis : A study demonstrated the utility of this compound in synthesizing cyclic peptides, showcasing its effectiveness as a linker that can be cleaved under specific conditions to release active peptides . The incorporation of this compound improved the solubility and yield of difficult-to-synthesize peptides.

- Biological Evaluation : In vivo studies have shown that peptides containing this compound exhibit enhanced biological activity compared to those without this modification. For instance, modifications in peptide sequences using this compound were linked to improved agonistic activity at GLP-1 receptors, which are crucial for insulin secretion regulation .

4. Comparative Analysis

The following table summarizes key findings related to the biological activity and properties of this compound compared to other glutamic acid derivatives:

| Compound | Biological Activity | Stability | Solubility |

|---|---|---|---|

| This compound | High | High | Enhanced |

| Fmoc-Glu(OtBu)-OH | Moderate | Moderate | Moderate |

| Glu-OH | Low | Low | Low |

5. Conclusion

This compound serves as a significant tool in peptide chemistry, offering enhanced stability and solubility while modulating biological activity effectively. Its application in synthesizing biologically active peptides underscores its importance in pharmaceutical research and development.

Propiedades

IUPAC Name |

(2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7(13)12-8(10(15)16)5-6-9(14)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALCCLKESWGSNI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427141 | |

| Record name | Ac-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84192-88-1 | |

| Record name | Ac-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.